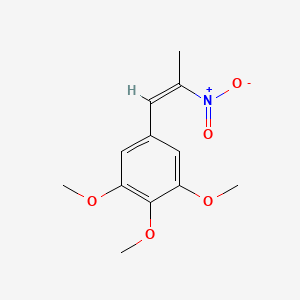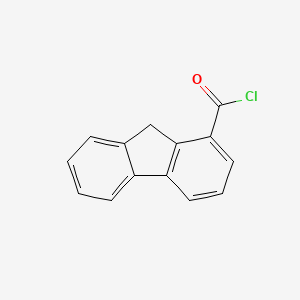
Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-
Overview
Description
Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- is an organic compound with the molecular formula C12H15NO5 It is characterized by the presence of three methoxy groups and a nitropropenyl group attached to a benzene ring
Preparation Methods
The synthesis of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- typically involves the nitration of a precursor compound, such as Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced to the propenyl side chain.
Industrial production methods may involve similar nitration processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid. The major product of this reaction is the corresponding amine.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of ethers or esters.
Scientific Research Applications
Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- can be compared with similar compounds such as:
Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-: This compound lacks the nitro group and has different chemical reactivity and applications.
Benzene, 1,2,3-trimethoxy-5-(1-propenyl)-: This isomer has a different position of the propenyl group, leading to variations in its chemical properties.
1,3,5-Trimethoxybenzene: This compound has three methoxy groups but lacks the propenyl and nitro groups, making it less reactive in certain types of chemical reactions.
The uniqueness of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,2,3-trimethoxy-5-[(Z)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-8(13(14)15)5-9-6-10(16-2)12(18-4)11(7-9)17-3/h5-7H,1-4H3/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTKQLIXDCWWJG-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C(=C1)OC)OC)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC(=C(C(=C1)OC)OC)OC)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101344210 | |
| Record name | 1,2,3-Trimethoxy-5-[(Z)-2-nitroprop-1-enyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5556-76-3 | |
| Record name | Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005556763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Trimethoxy-5-[(Z)-2-nitroprop-1-enyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[[3-Hydroxy-2-(4-iodophenyl)-5-oxo-1H-pyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B1657063.png)


![[(2-Iodophenyl)-phenylmethyl]urea](/img/structure/B1657071.png)
![2-Hydroxy-N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-2-phenylacetamide](/img/structure/B1657073.png)
![1H-Azepine, hexahydro-1-[2-(4-iodophenoxy)ethyl]-](/img/structure/B1657075.png)
![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]acetamide](/img/structure/B1657077.png)
![2-[2-[2-[2-(2-Carboxybenzoyl)oxyethyl]-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]ethoxycarbonyl]benzoic acid](/img/structure/B1657079.png)
![2-N-[(E)-(2-chlorophenyl)methylideneamino]-4-N-(4-fluorophenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1657080.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-4-propoxybenzamide](/img/structure/B1657081.png)
![[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate](/img/structure/B1657082.png)
![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B1657083.png)

![(4E)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione](/img/structure/B1657085.png)
